Cas no 343372-93-0 ((4-AMINO-3-METHYLTHIENO[2,3-C]ISOTHIAZOL-5-YL)(PHENYL)METHANONE)
(4-AMINO-3-METHYLTHIENO[2,3-C]ISOTHIAZOL-5-YL)(PHENYL)METHANONE Chemical and Physical Properties
Names and Identifiers
-
- (4-AMINO-3-METHYLTHIENO[2,3-C]ISOTHIAZOL-5-YL)(PHENYL)METHANONE
- 5-benzoyl-3-methylthieno[2,3-c][1,2]thiazol-4-amine
- Methanone, (4-amino-3-methylthieno[2,3-c]isothiazol-5-yl)phenyl-
- MFCD00974834
- 343372-93-0
- Oprea1_823941
- AKOS015993160
- 6M-710
- (4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-phenylmethanone
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- Inchi: 1S/C13H10N2OS2/c1-7-9-10(14)12(17-13(9)15-18-7)11(16)8-5-3-2-4-6-8/h2-6H,14H2,1H3
- InChI Key: IPZKVUAWSKTDQT-UHFFFAOYSA-N
- SMILES: C(C1SC2C(C=1N)=C(C)SN=2)(C1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 274.02345529g/mol
- Monoisotopic Mass: 274.02345529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.425±0.06 g/cm3(Predicted)
- Boiling Point: 499.5±45.0 °C(Predicted)
- pka: 3.82±0.50(Predicted)
(4-AMINO-3-METHYLTHIENO[2,3-C]ISOTHIAZOL-5-YL)(PHENYL)METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675115-1mg |
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone |
343372-93-0 | 98% | 1mg |
¥371.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675115-2mg |
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone |
343372-93-0 | 98% | 2mg |
¥420.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675115-5mg |
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone |
343372-93-0 | 98% | 5mg |
¥455.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675115-10mg |
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone |
343372-93-0 | 98% | 10mg |
¥630.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675115-20mg |
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone |
343372-93-0 | 98% | 20mg |
¥931.00 | 2024-05-17 |
(4-AMINO-3-METHYLTHIENO[2,3-C]ISOTHIAZOL-5-YL)(PHENYL)METHANONE Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (4-AMINO-3-METHYLTHIENO[2,3-C]ISOTHIAZOL-5-YL)(PHENYL)METHANONE
Comprehensive Guide to (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone (CAS No. 343372-93-0)
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone (CAS No. 343372-93-0) is a specialized organic compound with significant potential in pharmaceutical and material science research. This heterocyclic compound features a unique thieno[2,3-c]isothiazole core structure, which has garnered attention for its potential applications in drug discovery and advanced material development. The presence of both amino and phenyl functional groups enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The compound's molecular formula is C13H10N2OS2, with a molecular weight of 274.36 g/mol. Its structural complexity and functional diversity make it a subject of interest for researchers exploring heterocyclic chemistry and medicinal chemistry. Recent studies have highlighted its potential as a building block for bioactive molecules, particularly in the development of novel therapeutic agents targeting various diseases.
One of the most intriguing aspects of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone is its potential role in addressing current challenges in drug discovery. With the pharmaceutical industry increasingly focusing on targeted therapies and precision medicine, compounds like this offer new avenues for innovation. Researchers are particularly interested in its structure-activity relationships, which could lead to breakthroughs in treating conditions such as inflammatory diseases and metabolic disorders.
In addition to its pharmaceutical applications, 343372-93-0 has shown promise in material science. Its unique electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable π-conjugated systems is particularly valuable in this context, as it can contribute to improved charge transport properties in organic semiconductors.
The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches often employ catalytic methods and green chemistry principles to optimize the process. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for characterizing the compound and verifying its structural integrity.
From a commercial perspective, the demand for specialized heterocyclic compounds like 343372-93-0 has been steadily increasing. Pharmaceutical companies and research institutions are actively seeking high-quality intermediates to support their drug discovery programs. This trend aligns with the growing emphasis on fragment-based drug design and molecular diversity in modern medicinal chemistry.
Storage and handling of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone require standard laboratory precautions. The compound should be stored in a cool, dry environment, protected from light and moisture. While it doesn't fall under hazardous material classifications, proper laboratory safety protocols should always be followed when working with any chemical substance.
Recent advancements in computational chemistry and molecular modeling have opened new possibilities for studying compounds like 343372-93-0. Researchers can now predict its physicochemical properties, potential biological activities, and interactions with various targets more efficiently. These computational tools are revolutionizing the way scientists approach lead compound optimization and drug design.
The future research directions for (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone are particularly exciting. Scientists are exploring its potential in combinatorial chemistry libraries and as a scaffold for developing multi-target directed ligands. These applications could significantly impact the development of next-generation therapeutics with improved efficacy and safety profiles.
For researchers interested in working with 343372-93-0, it's important to source the compound from reputable suppliers who can provide comprehensive analytical data and certificates of analysis. The quality of the starting material can significantly influence research outcomes, especially in sensitive applications like high-throughput screening and structure-based drug design.
As the scientific community continues to explore the potential of heterocyclic compounds, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone stands out as a promising candidate for various applications. Its unique structural features and versatile chemistry make it a valuable tool for advancing research in multiple fields, from medicinal chemistry to materials science.
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